molecular formula C11H16N2O3 B6145276 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid CAS No. 1315478-16-0

2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

Cat. No.: B6145276
CAS No.: 1315478-16-0
M. Wt: 224.3
InChI Key:
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Description

2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural similarity to biologically active molecules. The presence of a pyrimidine ring, which is a common motif in many pharmaceuticals, suggests that this compound could have significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrimidine core, followed by functionalization to introduce the butyl and methyl groups

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Acetic Acid Moiety: This step can be carried out by reacting the intermediate compound with bromoacetic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or sulfonates can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s structural similarity to nucleotides makes it a candidate for studies on DNA and RNA interactions.

    Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

    2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)butanoic acid: Similar structure but with a butanoic acid moiety.

Uniqueness

The unique aspect of 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid lies in its specific combination of functional groups, which may confer distinct biological activities compared to its analogs. The acetic acid moiety, in particular, could influence the compound’s solubility, reactivity, and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1315478-16-0

Molecular Formula

C11H16N2O3

Molecular Weight

224.3

Purity

95

Origin of Product

United States

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